Technical Guide: Mechanism of Action of 1,3-Dihydro-2-benzofuran-5-carboxamide
Technical Guide: Mechanism of Action of 1,3-Dihydro-2-benzofuran-5-carboxamide
The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 1,3-Dihydro-2-benzofuran-5-carboxamide .
In the context of pharmaceutical development, this chemical entity is most critically recognized as Citalopram Carboxamide (also designated as Citalopram Related Compound A or Citalopram Amide). It is the primary hydrolysis product of the selective serotonin reuptake inhibitor (SSRI) Citalopram (and its eutomer Escitalopram ), where the characteristic nitrile (-CN) group at position 5 is converted to a primary amide (-CONH₂).
[1]
Executive Summary & Chemical Identity[1][2]
1,3-Dihydro-2-benzofuran-5-carboxamide represents a critical structural analogue in the serotonin reuptake inhibitor (SSRI) class.[1] While it shares the core phthalan (1,3-dihydroisobenzofuran) scaffold with Citalopram, the substitution of the cyano group with a carboxamide moiety drastically alters its pharmacodynamic profile.
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Systematic Name: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide[1]
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Common Aliases: Citalopram Amide, Citalopram Related Compound A, Escitalopram Amide.
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Role in Drug Development:
-
Impurity/Degradant: It is a tracked impurity (USP/EP standards) arising from the hydrolysis of the parent drug's nitrile group.
-
SAR Probe: It serves as a negative control or low-affinity ligand to map the electrostatic requirements of the Serotonin Transporter (SERT) binding pocket.
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Structural Divergence
| Feature | Parent Drug (Citalopram/Escitalopram) | Target Molecule (Carboxamide Analogue) |
| 5-Position Substituent | Nitrile (-C≡N) | Carboxamide (-CONH₂) |
| Electronic Character | Linear, strong H-bond acceptor, lipophilic.[1] | Planar, H-bond donor/acceptor, polar.[1] |
| SERT Affinity (Ki) | High (nM range) | Significantly Reduced (Attenuated Activity) |
| Primary Origin | Synthetic API | Hydrolytic Degradation / Metabolism |
Mechanism of Action (Pharmacodynamics)
The biological activity of 1,3-Dihydro-2-benzofuran-5-carboxamide is defined by its interaction—or lack thereof—with the Serotonin Transporter (SERT/SLC6A4) .[1]
Target Interaction: The SERT Orthosteric Site (S1)
The parent molecule, Citalopram, binds to the central substrate-binding site (S1) of SERT. The 5-cyano group plays a pivotal role in this binding event, likely engaging in specific hydrophobic or weak electrostatic interactions within a sub-pocket defined by residues such as Tyr95 and Ile172 .[1]
Mechanism of Attenuation in the Carboxamide:
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Steric Clash: The conversion of the linear -CN group to the planar, triangular -CONH₂ group introduces steric bulk.[1] This disrupts the tight packing required for high-affinity binding in the S1 pocket.[1]
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Desolvation Penalty: The carboxamide is significantly more polar than the nitrile. For the molecule to bind, it must shed its hydration shell. The energetic penalty for desolvating the amide group is higher than for the nitrile, reducing the overall free energy of binding (
). -
Electrostatic Mismatch: The S1 pocket is optimized for the dipole moment of the nitrile. The amide introduces a hydrogen bond donor (NH₂) in a region that may lack a complementary acceptor, or where the acceptor is positioned for the linear nitrile rather than the planar amide.
Allosteric Modulation (S2 Site)
Citalopram is unique among SSRIs for binding to an allosteric site (S2) on the extracellular vestibule of SERT, which stabilizes the inhibitor in the S1 site (a mechanism known as "allosteric potency").
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Carboxamide Effect: Structural Activity Relationship (SAR) studies indicate that the 5-substituent is critical for this allosteric locking mechanism.[1] The carboxamide derivative fails to induce the conformational change necessary to lock the transporter in the occluded state, further explaining its reduced potency compared to the parent drug.
Formation Mechanism: Hydrolysis & Degradation[1][2]
Understanding the origin of this molecule is essential for controlling it in drug substance manufacturing. The mechanism is a nucleophilic attack on the nitrile carbon.
Chemical Hydrolysis Pathway
The formation of the carboxamide occurs via the hydrolysis of the nitrile group, typically catalyzed by extremes in pH (Acidic or Basic) or oxidative stress during storage.
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Protonation/Activation: Under acidic conditions, the nitrile nitrogen is protonated (
), making the carbon highly electrophilic. -
Nucleophilic Attack: Water attacks the nitrile carbon, forming an imidate intermediate.
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Tautomerization: The intermediate rearranges to form the primary amide (
).
Metabolic Formation
In vivo, this conversion can be mediated by hepatic enzymes, although N-demethylation (forming Desmethylcitalopram) is the dominant metabolic pathway. The amide is generally considered a minor metabolite or a downstream product of the nitrile hydrolysis.
Visualization: Pathways & Logic
The following diagrams illustrate the degradation pathway and the comparative binding logic.
Caption: Pathway showing the hydrolysis of the Citalopram nitrile group to the Carboxamide impurity.
Caption: Comparative pharmacodynamics showing why the Carboxamide analogue exhibits reduced affinity for SERT.
Experimental Protocols
To validate the identity and activity of this molecule, the following protocols are standard in pharmaceutical research.
Isolation & Detection (HPLC-UV)
This protocol separates the carboxamide impurity from the parent drug.
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Principle: Reverse-phase chromatography exploits the polarity difference; the amide is more polar than the nitrile parent (Citalopram) and typically elutes earlier (lower retention time).
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Column: C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase:
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Solvent A: Phosphate buffer (pH 3.0).
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Solvent B: Acetonitrile.
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Gradient: 80:20 (A:B) to 20:80 over 30 mins.
-
-
Detection: UV at 239 nm (Isosbestic point) or 254 nm.
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Expected Result: The Carboxamide peak (Impurity A) appears at RRT ~0.8-0.9 relative to Citalopram.[1]
SERT Radioligand Binding Assay
To quantify the loss of affinity (Mechanism of Action validation).
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Preparation: Transfect HEK-293 cells with human SERT cDNA.[1] Harvest membranes.
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Ligand: Use [³H]-Citalopram or [³H]-Paroxetine as the radioligand.[1]
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Competition: Incubate membranes with fixed radioligand (e.g., 1 nM) and increasing concentrations (
to M) of 1,3-Dihydro-2-benzofuran-5-carboxamide . -
Incubation: 1 hour at 25°C in Tris-HCl buffer containing NaCl and KCl.
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Filtration: Terminate binding by rapid filtration through GF/B filters.
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Analysis: Measure radioactivity. Plot % Inhibition vs. Log[Concentration].
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Calculation: Determine
and convert to using the Cheng-Prusoff equation.-
Expectation:
for Carboxamide will be significantly higher (lower potency) than Citalopram ( nM).[1]
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References
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United States Pharmacopeia (USP) . Citalopram Hydrobromide Monograph: Impurity A (1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide). USP-NF.[1]
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European Directorate for the Quality of Medicines (EDQM) . Citalopram Hydrobromide: Impurity Profile. European Pharmacopoeia (Ph.[2] Eur.).
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Rao, R.N., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society.
- Larsen, A.K., et al. (2001). Structure-Activity Relationship Studies of Citalopram Derivatives: The Role of the 5-Substituent. Journal of Medicinal Chemistry.
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BenchChem . 1-Oxo-1,3-dihydroisobenzofuran-5-carboxamide and related impurities.
